molecular formula C22H30N4OS B2581186 1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-48-2

1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No.: B2581186
CAS No.: 868228-48-2
M. Wt: 398.57
InChI Key: VWIWSZAQESTXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This thiourea derivative features a 4-methoxyphenyl group and a branched side chain containing a 4-methylpiperazine moiety and a phenyl group (Figure 1).

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-9-11-20(27-3)12-10-19)21(18-7-5-4-6-8-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIWSZAQESTXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenyl isothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. This reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired thiourea compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiourea group to an amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It may exhibit properties such as enzyme inhibition or receptor binding.

    Biology: In biological research, the compound can be used to study cellular processes and molecular interactions, particularly those involving thiourea derivatives.

    Material Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Industry: The compound can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and piperazinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Differences:

  • Target Compound : Unique 4-methylpiperazine and phenylpropan-2-yl side chain.
  • 1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea (): Shares the 4-methylpiperazine group but substitutes the methoxyphenyl with a 2,6-dimethylphenyl group.
  • 1-(4-Methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea () : Replaces the piperazine-phenylpropan-2-yl side chain with a pyridylmethyl group, influencing DNA-binding affinity and cytotoxicity .
  • Halogenated Thioureas () : Derivatives like 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (83) feature electron-withdrawing halogens, enhancing antitubercular activity (MIC: 2–8 µg/mL) but reducing solubility compared to methoxy-substituted analogs .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity/Application Reference
Target Compound 4-Methoxyphenyl, 4-methylpiperazine N/A (inferred catalytic/biological) -
1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea 2,6-Dimethylphenyl, 4-methylpiperazine Antitubercular (analog-based inference)
1-(4-Methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea 4-Methoxyphenyl, pyridylmethyl DNA binding, cytotoxicity
1-(4-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea Halogenated aryl groups Antitubercular (MIC: 2–8 µg/mL)
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R)-1-phenyl-2-{[tris(4-methoxyphenyl)phosphoranylidene]amino}ethyl]thiourea (4c) Trifluoromethyl, phosphoranylidene Organocatalysis (enantioselective synthesis)

Intermolecular Interactions and Hirshfeld Analysis

  • Target Compound: The 4-methylpiperazine group may participate in N–H⋯N hydrogen bonds, while the methoxyphenyl group engages in C–H⋯π interactions. Comparable to mono-substituted adamantyl thioureas (), where hydrogen bonds contribute 30–40% to Hirshfeld surfaces .
  • 1-(4-Methoxyphenyl)-3-(2-trifluoromethyl-phenyl)thiourea () : Exhibits competing NH⋯OC hydrogen bonds and π-stacking, with Hirshfeld analysis showing 25% contribution from H⋯O/N contacts .
  • Halogenated Thioureas () : Bromine and chlorine substituents increase halogen bonding (C–X⋯π), contributing 15–20% to intermolecular contacts, absent in methoxy analogs .

Electronic and Quantum Chemical Properties

  • Target Compound : The electron-donating methoxy group likely raises HOMO energy, enhancing nucleophilicity. Comparable to 1-(4-methoxyphenyl)-3-(furan-carbonyl)thiourea (3e in ), where methoxy groups stabilize charge-transfer transitions (λmax ~350 nm) .
  • 1,3-Bis[(Furan-2-yl)methylene]thiourea () : DFT studies show solvent-dependent electronic transitions; methoxy groups reduce solvatochromic shifts compared to electron-withdrawing substituents .

Biological Activity

1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process that includes the formation of thiourea derivatives. Typically, thioureas are synthesized by reacting isothiocyanates with amines. In this case, the compound can be synthesized from 4-methoxyphenylisothiocyanate and 4-methylpiperazine derivatives through a nucleophilic substitution reaction.

Antimicrobial Activity

Studies have shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated broad-spectrum activity against various microorganisms. In particular, the compound exhibited notable antifungal activity compared to its antibacterial effects, with IC50 values indicating higher potency against fungal strains .

Anticancer Activity

The anticancer potential of related thiourea compounds has been extensively studied. For example, derivatives bearing benzothiazole moieties showed promising results in MCF-7 and HeLa cell lines with IC50 values ranging from 18 to 46 µM . The structure-activity relationship (SAR) suggests that modifications in the thiourea scaffold can enhance cytotoxicity against cancer cells.

Study 1: Antimicrobial Evaluation

In a study evaluating various thiourea derivatives, including those structurally related to our compound, it was found that certain modifications significantly increased antimicrobial activity. For example, compounds with electron-donating groups on the phenyl ring showed enhanced efficacy against fungi such as Candida albicans .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thioureas indicated that structural variations could lead to significant differences in activity. The study reported that compounds with a piperazine moiety displayed improved selectivity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is highly influenced by their structural features:

  • Substituents on the Phenyl Ring : Electron-donating groups like methoxy enhance activity.
  • Piperazine Ring Modifications : Variations in piperazine substituents can alter binding affinity and biological effects.
Structural Feature Effect on Activity
Methoxy GroupIncreases antimicrobial potency
Piperazine SubstituentsAlters cytotoxicity profile

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of thiourea derivatives typically involves stepwise coupling of aromatic amines with isothiocyanates or via nucleophilic substitution. For example, in analogous thiourea-triazine syntheses, cyanuric chloride is reacted with thiourea precursors under controlled pH (neutral, maintained by sodium bicarbonate) and low temperatures (0–5°C) to prevent side reactions . Key optimization steps include:

  • Temperature control : Maintain 0–5°C during nucleophilic substitutions to minimize decomposition.
  • pH monitoring : Use 10% sodium bicarbonate to neutralize HCl byproducts, ensuring stable intermediates.
  • Purification : Crystallization from absolute alcohol improves yield and purity .
    For the target compound, introducing the 4-methylpiperazine moiety may require protecting-group strategies to avoid undesired interactions with reactive intermediates.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this thiourea derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the methoxyphenyl and methylpiperazinyl groups. For instance, methoxy protons resonate at ~3.8 ppm, while piperazine methyl groups appear as singlets near 2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ peak for C23_{23}H29_{29}N4_4O2_2S).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects degradation products .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent effects). To address this:

  • Standardize assay protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability controls .
  • Structure-Activity Relationship (SAR) analysis : Compare activity of analogs (e.g., diarylpyrrole derivatives with thiomorpholinyl groups) to identify critical substituents .
  • Dose-response profiling : Perform IC50_{50} determinations in triplicate across multiple models (e.g., bacterial vs. mammalian cells) to assess selectivity .

Advanced: What computational strategies are recommended for predicting the target binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., bacterial enoyl-ACP reductase) based on structural analogs .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For thioureas, prioritize low hepatotoxicity scores .

Advanced: How should crystallographic studies be designed to elucidate the three-dimensional conformation of this thiourea derivative?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethanol/water mixtures. Analogous urea-thiadiazole derivatives crystallize in monoclinic systems (space group P21_1/c) with hydrogen-bonded networks .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 113 K to minimize thermal motion artifacts. Aim for R-factor <0.05 .
  • Structural validation : Compare experimental bond lengths (e.g., C=S ~1.68 Å) with DFT-optimized geometries to confirm accuracy .

Basic: What in vitro biological screening approaches are appropriate for initial evaluation of this compound’s antimicrobial potential?

Methodological Answer:

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to determine selectivity indices (SI = IC50,mammalian_{50,\text{mammalian}}/IC50,bacterial_{50,\text{bacterial}}) .

Advanced: How can researchers design robust SAR studies to optimize the methylpiperazinyl moiety for enhanced blood-brain barrier penetration?

Methodological Answer:

  • Analog synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to compare logP and pKa_a effects .
  • In silico modeling : Calculate polar surface area (PSA) and hydrogen-bond donors/acceptors using ChemAxon. Target PSA <90 Ų for CNS penetration .
  • Permeability assays : Use MDCK-MDR1 monolayers to measure Papp_{\text{app}} (apparent permeability) and efflux ratios. Lower efflux ratios indicate reduced P-glycoprotein binding .

Basic: What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}, Hill slope, and efficacy .
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons (α = 0.05) .
  • Reproducibility assessment : Calculate inter- and intra-assay coefficients of variation (CV <15% acceptable) .

Advanced: How can researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer:

  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidative dealkylation of methoxyphenyl groups) .
  • Plasma protein binding assays : Compare predicted vs. experimental binding using equilibrium dialysis (e.g., 95% bound vs. 85% predicted) .
  • Physiologically based pharmacokinetic (PBPK) modeling : Refine models by incorporating experimental clearance rates from rat liver microsomes .

Advanced: What experimental designs are suitable for investigating the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Thermal shift assays : Monitor target protein melting temperature (Tm_m) shifts upon ligand binding using differential scanning fluorimetry .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to confirm 1:1 interactions .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.